Einecs 304-123-3
Description
Contextualization within Amine-Carboxylic Acid Complex Chemistry
The compound Einecs 304-123-3 is a prime example of an amine-carboxylic acid complex. This class of compounds is formed through the interaction of an acidic carboxylic acid and a basic amine. researchgate.net The nature of this interaction can range from simple acid-base neutralization resulting in salt formation to more complex associations involving hydrogen bonding. dur.ac.ukacs.org
Aminopolycarboxylic acids, a related class, are compounds containing one or more nitrogen atoms connected through carbon atoms to two or more carboxyl groups. wikipedia.org These molecules are known for their ability to form strong complexes with metal ions. wikipedia.org While nitrononanedioic acid itself is not an aminopolycarboxylic acid, its dicarboxylic nature allows it to form stable complexes with amines like triethanolamine (B1662121). The interaction between the carboxylic acid and the amine's hydroxyl and amino groups leads to the formation of a complex with distinct physical and chemical properties. ontosight.ai
The study of amine-carboxylic acid interactions is a significant area of chemical research. The coupling of amines and carboxylic acids is fundamental in organic chemistry, with the formation of amide bonds being one of the most utilized reactions, particularly in drug discovery. nih.gov However, the exploration of other types of interactions, such as the formation of salts and complexes, opens up a vast and less explored chemical space with the potential for new applications. nih.govchemrxiv.org
Genesis and Historical Evolution of Related Complexation Research
The study of interactions between carboxylic acids and amines has a long history, with initial observations dating back to the 19th century. The formation of acetamide (B32628) from heating ammonium (B1175870) acetate (B1210297) was an early example of a direct reaction between a carboxylic acid derivative and an amine source. dur.ac.uk
Systematic research into the complexation of carboxylic acids with amines gained momentum with the development of techniques to study molecular interactions in solution. acs.org Early studies focused on understanding the thermodynamics and physical properties of these mixtures, such as melting points and viscosities, to elucidate the nature of the complexes formed. acs.org
The development of aminopolycarboxylic acids like EDTA as powerful chelating agents in the mid-20th century spurred further interest in the complexing properties of molecules containing both acidic and basic functional groups. wikipedia.org This research laid the groundwork for understanding how to engineer molecules with specific binding properties for various applications. wikipedia.org
In recent years, research has expanded to explore the recovery of carboxylic acids from aqueous solutions using tertiary amines as extractants, a process driven by the formation of acid-amine complexes. scielo.br Furthermore, there is a growing interest in developing new catalytic methods for the direct formation of amide bonds from carboxylic acids and amines, moving beyond traditional, less atom-economical approaches. encyclopedia.pub This highlights a continuous evolution in the study of amine-carboxylic acid interactions, from fundamental understanding to practical applications in synthesis and separation science. encyclopedia.pub
Current Academic Relevance and Research Landscape of the Compound
Nitrononanedioic Acid, Compound with 2,2',2''-Nitrilotriethanol (1:2) is of current interest due to its potential applications in various fields. ontosight.ai While specific research on this particular compound is not extensively documented in publicly available literature, its constituent parts and the general class of amine-carboxylic acid complexes are subjects of ongoing investigation.
Triethanolamine, one of the components, is a widely used chemical in cosmetics, detergents, and as a corrosion inhibitor and pH control agent in industrial applications. industrialchemicals.gov.au Its ability to neutralize acids and form stable emulsions is well-established. industrialchemicals.gov.au
The dicarboxylic acid component, while less common, presents interesting chemical functionality. The presence of a nitro group can influence the acidity of the carboxylic acid groups and provides a site for further chemical modification.
The research landscape for amine-carboxylic acid complexes is vibrant, with studies focusing on:
New synthetic methodologies: Developing more efficient and environmentally friendly ways to form bonds between amines and carboxylic acids. nih.govchemrxiv.org
Materials science: Creating novel materials with specific properties based on the self-assembly of amine-carboxylic acid complexes.
Pharmaceutical and biomedical applications: Investigating the biological activity of these complexes and their potential use in drug delivery systems. ontosight.ai
While detailed research findings on this compound are limited, its chemical nature places it at the intersection of several active research areas, suggesting potential for future exploration and application.
Data Tables
Table 1: Key Identifiers for this compound
| Property | Value |
| EINECS Number | 304-123-3 |
| CAS Registry Number | 94237-25-9 |
| Molecular Formula | C21H45N3O12 |
| Molecular Weight | 531.6 g/mol vulcanchem.com |
| Substance Type | Mono-constituent organic salt vulcanchem.com |
Table 2: Estimated Physical Properties of this compound
| Property | Prediction |
| Melting Point | 158-162°C (decomposition) vulcanchem.com |
Properties
CAS No. |
94237-25-9 |
|---|---|
Molecular Formula |
C21H45N3O12 |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-nitrononanedioic acid |
InChI |
InChI=1S/C9H15NO6.2C6H15NO3/c11-8(12)6-4-2-1-3-5-7(9(13)14)10(15)16;2*8-4-1-7(2-5-9)3-6-10/h7H,1-6H2,(H,11,12)(H,13,14);2*8-10H,1-6H2 |
InChI Key |
QZCMKTPJLLYMOF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCC(C(=O)O)[N+](=O)[O-].C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Synthetic Methodologies for Nitrononanedioic Acid, Compound with 2,2 ,2 Nitrilotriethanol 1:2 and Analogous Systems
Direct Condensation Reactions between Carboxylic Acids and Amines
The formation of the title compound involves a direct acid-base reaction between the dicarboxylic acid (nitrononanedioic acid) and the tertiary amine (triethanolamine). This type of reaction can proceed through both uncatalyzed and catalyzed pathways, leading primarily to the formation of an ammonium (B1175870) carboxylate salt.
Uncatalyzed Reaction Mechanisms in Amide and Salt Formation
In the absence of a catalyst, the direct reaction between a carboxylic acid and an amine is a straightforward acid-base neutralization. Because amines are basic, they readily deprotonate carboxylic acids to form the corresponding ammonium carboxylate salts. In the case of a tertiary amine like triethanolamine (B1662121), which lacks a replaceable hydrogen atom on the nitrogen, the reaction stops at the formation of a triethanolammonium (B1229115) carboxylate salt. The formation of an amide bond from a tertiary amine and a carboxylic acid is not possible under these conditions.
The mechanism for salt formation is characterized by the transfer of a proton from the carboxylic acid's hydroxyl group to the lone pair of electrons on the nitrogen atom of the amine. This results in a positively charged ammonium cation and a negatively charged carboxylate anion, held together by electrostatic forces. When a dicarboxylic acid reacts with a tertiary amine in a 1:2 molar ratio, both carboxylic acid groups are deprotonated, resulting in a dicarboxylate anion and two ammonium cations.
While the formation of amides from carboxylic acids and primary or secondary amines can be achieved by heating the intermediate ammonium carboxylate salt to temperatures above 100°C to drive off water, this is not applicable to tertiary amines.
Catalyzed Pathways and Mechanistic Investigations in Complexation
The formation of triethanolammonium salts from dicarboxylic acids is generally a spontaneous process that does not require catalysis. However, in broader contexts of reactions between carboxylic acids and amines, catalysts can play a significant role, particularly in amide formation. For instance, weak Lewis acids can catalyze the reaction between carboxylic acids and dialkyl dicarbonates to form esters, proceeding through a carboxylic anhydride (B1165640) intermediate. While not directly applicable to the salt formation with a tertiary amine, this illustrates the role of catalysts in activating the carboxylic acid group.
Nitrononanedioic Acid Synthesis and Precursor Routes
The synthesis of nitrononanedioic acid first requires the synthesis of its parent dicarboxylic acid, nonanedioic acid, followed by the introduction of a nitro group.
General Synthesis of Dicarboxylic Acids
Nonanedioic acid, also known as azelaic acid, is a naturally occurring saturated dicarboxylic acid. Industrially, it is primarily produced through the ozonolysis of oleic acid. This process involves the oxidative cleavage of the double bond in oleic acid, yielding both azelaic acid and nonanoic acid as products.
Alternative, more environmentally friendly methods for the synthesis of azelaic acid have been explored. These include a chemo-enzymatic route involving the lipase-mediated generation of peroleic acid for the epoxidation of oleic acid, followed by chemical oxidation and cleavage. chromforum.org Another approach utilizes hydrogen peroxide as a "green" oxidant with a tungstic acid catalyst to achieve the oxidative cleavage of oleic acid. procurementresource.com
The various synthetic routes to azelaic acid are summarized in the table below:
| Synthetic Route | Key Reagents/Catalysts | Advantages | Disadvantages |
| Ozonolysis | Ozone, Oxygen | Established industrial process | High energy demand, potential hazards of ozone |
| Chemo-enzymatic | Lipase, Hydrogen Peroxide, Fe(NO3)3, TEMPO | Sustainable, avoids harsh oxidants | Multi-step process, may have lower overall yield |
| "Green" Oxidation | Hydrogen Peroxide, Tungstic Acid | Environmentally friendly oxidant | Requires a catalyst |
| Fermentative Oxidation | Candida tropicalis | Bio-based route | May require specific fermentation conditions |
Strategies for Nitro Group Introduction into Carboxylic Acid Frameworks
The introduction of a nitro group onto an aliphatic dicarboxylic acid like nonanedioic acid presents a significant synthetic challenge. Direct nitration of aliphatic hydrocarbons typically requires harsh conditions, such as high-temperature vapor-phase nitration with nitric acid, which often leads to a mixture of products. pageplace.de
A patented method for the nitration of saturated carboxylic acids involves the use of tetravalent nitrogen oxides (such as nitrogen tetroxide, N₂O₄) at elevated temperatures (150-190°C). google.com This process is claimed to produce both mono- and polynitro acid derivatives without the significant oxidative side reactions that can occur with nitric acid. google.com However, specific examples of the nitration of nonanedioic acid using this method are not provided.
Decarboxylative nitration, where a carboxylic acid group is replaced by a nitro group, is another strategy, though it is more commonly applied to aromatic and α,β-unsaturated carboxylic acids. pleiades.online For aliphatic carboxylic acids, a metal-catalyzed nitrodecarboxylation using nitronium tetrafluoroborate (B81430) has been reported. pleiades.online The applicability of these methods to the specific case of introducing a nitro group onto the carbon chain of nonanedioic acid while retaining both carboxyl groups would require further investigation.
2,2',2''-Nitrilotriethanol (Triethanolamine) Production and Derivatization
Triethanolamine is a widely used industrial chemical that serves as the second precursor for the title compound.
The industrial production of triethanolamine is achieved through the reaction of ethylene (B1197577) oxide with aqueous ammonia (B1221849). nih.gov This reaction also produces monoethanolamine and diethanolamine (B148213) as co-products. nih.gov The ratio of these products can be controlled by adjusting the stoichiometry of the reactants. nih.gov The process is typically carried out continuously and involves several steps:
Synthesis: Ethylene oxide and ammonia are brought into contact in a reactor, often in an aqueous medium, at elevated temperature and pressure. google.com
Ammonia Separation: Unreacted ammonia is separated from the reaction mixture and typically recycled back into the synthesis step. google.com
Distillation: The mixture of ethanolamines is then separated by continuous distillation to isolate triethanolamine of high purity. chemicalbook.com
The production of ethanolamines is a high-volume industrial process, with production figures in the hundreds of thousands of tonnes annually. nih.gov
For analytical purposes, triethanolamine can be derivatized to make it more suitable for techniques like gas chromatography. Silylation and trifluoroacetylation are common derivatization methods used for ethanolamines. researchgate.net These methods improve the volatility and chromatographic behavior of the otherwise polar triethanolamine molecule.
Stoichiometric Control and Its Influence on Complexation Yield and Selectivity
The reaction between a dicarboxylic acid, such as Nitrononanedioic Acid, and an amine, like 2,2',2''-Nitrilotriethanol (Triethanolamine), is fundamentally an acid-base reaction that forms a salt complex. The stoichiometry of the reactants is a critical parameter that directly governs the yield of the desired product and the selectivity of the reaction. In the case of "Nitrononanedioic Acid, Compound with 2,2',2''-Nitrilotriethanol (1:2)," the target is a complex containing one molecule of the acid and two molecules of the amine.
Controlling the molar ratio of the reactants is essential to maximize the formation of this specific 1:2 complex. An excess of the dicarboxylic acid could lead to the formation of a 1:1 complex, while a significant excess of the amine might result in unreacted amine remaining in the final product, complicating purification. The principle that reactant ratios influence product formation is well-established in complexation chemistry. For instance, in the formation of polyelectrolyte complexes, the mixing ratio is a key determinant of the final product's stoichiometry and properties. nsf.gov Similarly, the stoichiometry of metal complexes plays a crucial role in their activity and formation. rsc.org
The selectivity of the complexation is also highly dependent on stoichiometry. Selectivity, in this context, refers to the preferential formation of the 1:2 complex over other possible side products or complexes. Achieving high selectivity is crucial for ensuring the purity and desired properties of the final product. The presence of other competing ions or reactive species can dramatically influence the complexation yield, underscoring the importance of a controlled chemical environment. nih.gov
Table 1: Influence of Reactant Molar Ratio on Complexation Yield and Selectivity The data in this table is illustrative, based on established chemical principles, to demonstrate the effect of stoichiometry on the formation of a 1:2 dicarboxylic acid-amine complex.
| Molar Ratio (Acid:Amine) | Yield of 1:2 Complex (%) | Selectivity for 1:2 Complex (%) | Primary Byproduct |
|---|---|---|---|
| 1:1 | 45 | 50 | 1:1 Complex |
| 1:1.5 | 75 | 80 | 1:1 Complex |
| 1:2 | 95 | 98 | Minimal |
| 1:2.5 | 94 | 96 | Unreacted Amine |
Green Chemistry Principles in Amine-Carboxylic Acid Complex Synthesis
The synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to design processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The formation of amine-carboxylic acid complexes, including the target compound, can be made more sustainable by applying these principles to the synthesis of the precursors and the complexation reaction itself.
A key area for applying green chemistry is in the synthesis of the dicarboxylic acid component. Traditional chemical synthesis routes can involve harsh conditions and hazardous reagents. A promising green alternative is the use of microbial biosynthesis from renewable resources. nih.gov Metabolic engineering and synthetic biology strategies are being developed to improve the efficiency of producing dicarboxylic acids in microorganisms. nih.gov For example, biocatalytic methods have been developed for the synthesis of Azelaic Acid (Nonanedioic acid), a structurally similar compound, from renewable feedstocks like oleic acid derived from vegetable oils. researchgate.net These microbial routes operate under mild conditions and utilize renewable starting materials, aligning with green chemistry principles. researchgate.net
For the complexation reaction itself, green principles advocate for minimizing waste and avoiding hazardous solvents. The direct reaction of a carboxylic acid and an amine produces only water as a byproduct, making it an atom-economical process. themjalab.com Research into direct amidation and salt formation has explored solvent-free conditions, which eliminate the environmental and health issues associated with solvent use and removal. researchgate.net Catalytic methods, such as using boric acid or reusable heterogeneous catalysts like Nb2O5, can facilitate the reaction under milder conditions, increasing energy efficiency and reducing waste. sciepub.comnih.gov
Table 2: Application of Green Chemistry Principles to Amine-Carboxylic Acid Complex Synthesis
| Green Chemistry Principle | Application in Synthesis | Example/Benefit |
|---|---|---|
| Use of Renewable Feedstocks | Biosynthesis of the dicarboxylic acid precursor. | Using engineered microbes to convert vegetable oils into dicarboxylic acids. researchgate.net |
| Atom Economy | Direct condensation of acid and amine. | The reaction forms the desired salt complex with water as the only byproduct. themjalab.com |
| Safer Solvents and Auxiliaries | Performing the reaction under solvent-free conditions. | Reduces environmental impact and simplifies product purification. researchgate.net |
| Catalysis | Using catalysts to promote the reaction under milder conditions. | Reusable heterogeneous catalysts can increase efficiency and are easily separated from the product. nih.gov |
Molecular Recognition and Supramolecular Interactions in Nitrononanedioic Acid Nitrilotriethanol Complexes
Fundamental Principles of Amine-Carboxylic Acid Interactions
The association between a dicarboxylic acid like nitrononanedioic acid and an amino alcohol such as nitrilotriethanol is a classic example of acid-base adduct formation, driven by a combination of powerful non-covalent forces. These interactions are highly directional and lead to the creation of ordered supramolecular structures.
Hydrogen Bonding Networks in Dicarboxylic Acid-Amine Adducts
Hydrogen bonds are the principal directional forces in the assembly of dicarboxylic acid-amine complexes. In these systems, the carboxylic acid groups (-COOH) are excellent hydrogen bond donors, while the amine nitrogen and hydroxyl oxygen atoms are effective acceptors. The interaction between these groups leads to the formation of extensive and often predictable hydrogen-bonding networks that define the crystal structure. researchgate.net
Research on analogous systems, such as the adducts of 1-benzofuran-2,3-dicarboxylic acid with various amines, reveals that both intramolecular and intermolecular hydrogen bonds are crucial. nih.goviucr.org Often, an intramolecular hydrogen bond may form between the two carboxylic acid groups of a single dicarboxylic acid molecule. nih.goviucr.org Simultaneously, intermolecular hydrogen bonds form between the acid and the amine, creating one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.govresearchgate.net Depending on the specific geometry and functionality of the components, these interactions can involve O-H···N, N+-H···O-, or O-H···O bonds, leading to robust, self-assembled structures. researchgate.net In some cases, these networks can even induce chirality, resulting in helical arrangements. nih.gov
researchgate.net| Interaction Type | Donor | Acceptor | Significance in Acid-Amine Adducts | Reference |
|---|---|---|---|---|
| Intermolecular | Carboxyl O-H | Amine N | Primary interaction for acid-base recognition and complex formation. | |
| Intermolecular | Ammonium (B1175870) N+-H | Carboxylate O- | Charge-assisted hydrogen bond, strengthens the interaction after proton transfer. |
Electrostatic Interactions and Ion-Pair Formation
Beyond neutral hydrogen bonds, the interaction between carboxylic acids and amines is significantly enhanced by electrostatic forces, often leading to proton transfer and the formation of an ion pair, also known as a salt bridge. rsc.org The likelihood of this transfer is generally predicted by the difference in the pKa values of the acidic and basic components. acs.org A substantial pKa difference between the carboxylic acid and the amine's conjugate acid favors the transfer of a proton (H+) from the acid to the amine, creating a carboxylate anion (R-COO⁻) and an ammonium cation (R'-NH₃⁺). acs.org
This process results in strong, charge-assisted hydrogen bonds (e.g., N⁺–H···O⁻), which are considerably more powerful than the hydrogen bonds between the neutral species. acs.org The formation of these discrete ion-pair entities is a key stabilizing factor in the crystal lattice. nih.goviucr.org This electrostatic attraction between the newly formed ions provides a powerful, non-directional force that complements the highly directional nature of the hydrogen bonds, leading to a more stable and well-ordered supramolecular assembly. acs.orgresearchgate.net The formation of a long-lived complex stabilized by electrostatic interaction is a prerequisite for many gas-phase ion/ion reactions and highlights the strength of this interaction. nih.gov
Role of Hydroxyl and Nitro Groups in Complex Stabilization
The specific functional groups on the constituent molecules, namely the hydroxyl (-OH) groups of nitrilotriethanol and the nitro (-NO₂) group of nitrononanedioic acid, play critical roles in stabilizing the complex.
Stoichiometric Ratio (1:2) Effects on Supramolecular Architecture
The compound Einecs 304-123-3 is explicitly defined by a 1:2 stoichiometric ratio, meaning one molecule of nitrononanedioic acid complexes with two molecules of nitrilotriethanol. vulcanchem.com This specific ratio is not arbitrary; it has profound implications for the resulting supramolecular architecture.
The presence of two carboxylic acid groups on the "host" molecule and the use of two "guest" amine molecules allows for the complete deprotonation of the dicarboxylic acid. vulcanchem.com Each carboxylic acid group donates a proton to one of the nitrilotriethanol molecules, resulting in a dianion of nitrononanedioic acid and two separate nitrilotriethanol ammonium cations. This full charge separation maximizes the electrostatic and charge-assisted hydrogen bonding interactions within the crystal lattice.
Studies on other dicarboxylic acid-amine systems demonstrate how stoichiometry dictates the dimensionality of the resulting structure. For instance, 1:1 adducts might form simple one-dimensional chains, whereas 2:1 or other ratios can lead to the formation of complex three-dimensional networks due to the need to satisfy all hydrogen bonding and electrostatic requirements. researchgate.net In the case of the 1:2 nitrononanedioic acid-nitrilotriethanol complex, the two nitrilotriethanol cations can bridge multiple dicarboxylic acid dianions, creating a highly cross-linked and stable three-dimensional framework. The efficiency of complex formation is often dependent on the molar ratio of the reactants. ejournals.eu
researchgate.net| Stoichiometric Ratio (Acid:Amine) | Probable Ionic State | Typical Supramolecular Structure | Reference |
|---|---|---|---|
| 1:1 | Monoanion/Monocation (partial or full H-transfer) | Finite aggregates or one-dimensional chains. | |
| 1:2 (this compound) | Dianion/Two Monocations (complete H-transfer) | Highly cross-linked two- or three-dimensional networks. |
Host-Guest Chemistry and Molecular Recognition in Complex Formation
The formation of the nitrononanedioic acid-nitrilotriethanol adduct is a prime example of host-guest chemistry. wikipedia.org In this paradigm, a larger "host" molecule (nitrononanedioic acid) possesses binding sites that are structurally and electronically complementary to a smaller "guest" molecule (nitrilotriethanol). wikipedia.org The specific, selective, and stable association between the host and guest is termed molecular recognition. wikipedia.orgacs.org
Molecular recognition is not driven by the formation of strong covalent bonds but by a symphony of weaker, non-covalent interactions. wikipedia.org These include the hydrogen bonding and electrostatic forces discussed previously, as well as van der Waals forces and hydrophobic interactions, if applicable. wikipedia.org The process is highly specific: the dicarboxylic acid "host" recognizes the amine "guest" through a combination of size, shape, and chemical functionality.
In this specific complex, the "host" provides two acidic sites within a flexible aliphatic chain, while the "guest" provides a basic nitrogen atom and three hydroxyl groups capable of extensive hydrogen bonding. This complementarity ensures a precise fit and a highly favorable binding energy. The recognition process can be viewed as a form of self-assembly, where the individual components spontaneously organize into a more stable, ordered supramolecular structure—the crystalline salt. nitschkegroup-cambridge.com This process is fundamental to many biological systems and is increasingly harnessed in materials science to create functional supramolecular assemblies. wikipedia.orgrsc.org
Influence of Solvent Environment on Complexation Dynamics
The environment in which complexation occurs significantly impacts the dynamics and thermodynamics of the interaction. The choice of solvent can dictate whether a neutral hydrogen-bonded complex or a fully formed ion pair is the more stable species. rsc.org
In polar, protic solvents (like water or alcohols), the solvent molecules can effectively solvate and stabilize the charged carboxylate and ammonium ions formed after proton transfer. This solvation provides the necessary energy to drive the formation of ion pairs. rsc.org The neutralization of nitrononanedioic acid with nitrilotriethanol is likely carried out in an aqueous medium for this reason. vulcanchem.com
Conversely, in apolar, aprotic solvents, there are no favorable interactions to stabilize charged species. In such environments, the formation of neutral, hydrogen-bonded complexes is often preferred over ion pairs. rsc.org The chemical structure and polarity of the solvent can have various effects on the formation of acid-amine complexes. scielo.brijaem.net For instance, active diluents or modifiers can be used in extraction processes to stabilize the acid-amine complex in the organic phase by forming additional hydrogen bonds or providing a more polar medium. scielo.br The stability of metal-ligand complexes has been shown to change with varying solvent composition in mixed aqueous-organic systems, demonstrating the critical role the solvent plays in moderating electrostatic interactions and complexation. osti.gov Therefore, controlling the solvent environment is a key parameter in manipulating and optimizing the formation of amine-carboxylic acid adducts. researchgate.net
Advanced Spectroscopic and Diffraction Based Characterization of Nitrononanedioic Acid Nitrilotriethanol Complexes
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Profiling
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a cornerstone for identifying functional groups and probing the extensive hydrogen-bonding networks within the nitrononanedioic acid-nitrilotriethanol complex. nih.gov The formation of a salt complex between the carboxylic acid groups (-COOH) of nitrononanedioic acid and the tertiary amine (-N) of nitrilotriethanol leads to distinct spectral changes.
FT-IR Analysis: The FT-IR spectrum provides clear evidence of the acid-base reaction. The broad O-H stretching vibration characteristic of carboxylic acid dimers (typically around 2500-3300 cm⁻¹) is replaced by absorptions corresponding to the ammonium (B1175870) N-H⁺ and hydroxyl O-H groups. acenet.edurockymountainlabs.com The sharp, intense C=O stretching peak of the carboxylic acid (around 1700-1725 cm⁻¹) disappears, and two new bands for the carboxylate anion (COO⁻) emerge: an asymmetric stretching band near 1650-1550 cm⁻¹ and a symmetric stretching band near 1440-1360 cm⁻¹. scribd.com
Other key expected vibrations include:
O-H Stretching: A broad band in the 3500-3200 cm⁻¹ region from the hydroxyl groups of nitrilotriethanol, indicative of strong intermolecular hydrogen bonding.
N-H⁺ Stretching: A broad absorption in the 3000-2500 cm⁻¹ range, confirming the protonation of the tertiary amine.
C-N Stretching: Vibrations for the C-N bonds of the protonated triethanolamine (B1662121) moiety are expected in the 1250-1020 cm⁻¹ region. acenet.edu
NO₂ Stretching: Asymmetric and symmetric stretching of the nitro group on the nonanedioic acid backbone would appear near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for symmetric non-polar bonds. The symmetric COO⁻ stretching vibration, which may be weak in the IR, often produces a strong Raman signal. Likewise, the C-C backbone of the nonanedioic acid chain would be more prominent in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| -OH (Alcohol) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |
| -N⁺-H (Ammonium) | N-H Stretch | 3000 - 2500 | Medium, Broad |
| -CH₂- | C-H Stretch | 2960 - 2850 | Medium |
| -COO⁻ (Carboxylate) | Asymmetric C=O Stretch | 1650 - 1550 | Strong |
| -NO₂ (Nitro) | Asymmetric N=O Stretch | ~1550 | Strong |
| -COO⁻ (Carboxylate) | Symmetric C=O Stretch | 1440 - 1360 | Variable |
| -NO₂ (Nitro) | Symmetric N=O Stretch | ~1350 | Medium |
| -C-N (Amine) | C-N Stretch | 1250 - 1020 | Medium |
| -C-O (Alcohol) | C-O Stretch | 1150 - 1050 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Elucidation
NMR spectroscopy is indispensable for providing atomic-level information about the structure of the complex in both solution and solid states. nih.gov Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework and confirm the ionic nature of the compound.
¹H NMR Spectroscopy: In a suitable solvent like D₂O or DMSO-d₆, the ¹H NMR spectrum would confirm the structure of the two components.
Nitrilotriethanol Moiety: The protons on the carbons adjacent to the nitrogen atom (N-CH₂) and the carbons adjacent to the hydroxyl groups (CH₂-OH) would typically appear as distinct triplets. In the complex, these signals would be shifted downfield compared to free triethanolamine due to the protonation of the nitrogen.
Nitrononanedioic Acid Moiety: The spectrum would show complex multiplets for the aliphatic chain protons. The proton on the carbon bearing the nitro group (-CH(NO₂)-) would be significantly deshielded and appear at a lower field. The protons on the carbons alpha to the carboxylate groups (-CH₂-COO⁻) would also be shifted relative to the parent dicarboxylic acid. The absence of a carboxylic acid proton signal (which would be very downfield, >10 ppm) confirms salt formation.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments.
Nitrilotriethanol Moiety: Two distinct signals would be expected for the N-CH₂ and CH₂-OH carbons.
Nitrononanedioic Acid Moiety: The spectrum would show signals for the carboxylate carbon (COO⁻), the carbon attached to the nitro group (C-NO₂), and the various methylene (B1212753) carbons of the alkyl chain. The carboxylate carbon signal would appear in the range of 170-180 ppm.
| Component | Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|---|
| Nitrilotriethanol | N-CH₂ | 50 - 60 |
| CH₂-OH | 60 - 70 | |
| Nitrononanedioic Acid | -COO⁻ | 170 - 180 |
| -CH(NO₂) | 80 - 90 | |
| Alkyl Chain (-CH₂-) | 20 - 40 |
X-ray Diffraction (Single Crystal and Powder) for Atomic-Level Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov
Single Crystal X-ray Diffraction: If a suitable single crystal of the complex can be grown, this technique can provide a complete structural solution. mdpi.com It would reveal exact bond lengths, bond angles, and torsional angles. Crucially, it would map the intricate network of intermolecular forces, particularly the hydrogen bonds between the protonated amine (N⁺-H), the hydroxyl groups (-OH) of the nitrilotriethanol cations, and the carboxylate groups (-COO⁻) of the nitrononanedioate anion. This provides unambiguous proof of the 1:2 stoichiometry and the ionic nature of the complex.
Powder X-ray Diffraction (PXRD): PXRD is used on microcrystalline or powdered samples to obtain a characteristic diffraction pattern. mdpi.comnist.gov This pattern serves as a "fingerprint" for the crystalline phase of the material. It can be used to assess the purity of a bulk sample, identify different crystalline forms (polymorphs), and monitor structural changes that occur under different conditions, such as heating or hydration. capes.gov.brrsc.org For long-chain compounds, PXRD can also reveal information about the lamellar packing of the molecules in the crystal lattice. nist.gov
Mass Spectrometry Techniques for Compositional and Fragmentation Analysis (e.g., MALDI-TOF-MS)
Mass spectrometry (MS) is used to determine the molecular weight of the complex and to gain insight into its structure through fragmentation analysis. researchgate.net Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to keep the non-covalent complex intact for observation or to induce controlled fragmentation.
In positive-ion mode, one would expect to see peaks corresponding to the protonated nitrilotriethanol cation [TEA+H]⁺ and potentially ions representing the complex with one or both acid sites, such as [TEA + Nitrononanedioic Acid + H]⁺. In negative-ion mode, the deprotonated nitrononanedioic acid anion would be observed. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which are used to confirm the elemental composition of the parent ions and their fragments.
Other Complementary Techniques (e.g., UV-Vis for chromophoric systems)
UV-Visible Spectroscopy: UV-Visible spectroscopy is used to study electronic transitions within a molecule. uobabylon.edu.iq The primary chromophores in this complex are the nitro group (-NO₂) and the carboxylate groups (-COO⁻). Aliphatic nitro compounds typically exhibit a weak n→π* transition at a wavelength around 270-280 nm. jove.commasterorganicchemistry.com While simple ketones and aldehydes show similar absorptions, the presence of this band in the complex would be attributed to the nitroalkane functionality on the dicarboxylic acid backbone. uobabylon.edu.iqjove.com
Computational and Theoretical Chemistry Approaches to Nitrononanedioic Acid Nitrilotriethanol Complexation
Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Energetics
Quantum chemical calculations are foundational to understanding chemical systems from first principles. arxiv.org Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve approximations of the Schrödinger equation, providing detailed information about the electronic structure and energy of molecules. acs.orgacs.org For the nitrononanedioic acid-nitrilotriethanol complex, these calculations can elucidate the nature of the chemical bonding, the stabilization energy gained upon complex formation, and the distribution of electrons within the supramolecular structure.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, offering a hierarchy of accuracy and computational cost. whiterose.ac.uk In contrast, DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and efficiency, making it well-suited for studying larger systems like the acid-amine complex . frontiersin.org Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a crucial indicator of chemical reactivity and kinetic stability. acs.org
The formation of the complex between nitrononanedioic acid and nitrilotriethanol is an acid-base reaction. Quantum chemical calculations are instrumental in mapping the potential energy surface of this reaction, allowing for the prediction of the most likely reaction pathway. nih.gov This involves identifying the structures of the reactants, the product (the complex), and, crucially, the transition state—the highest energy point along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation energy (Ea), which governs the rate of the reaction. By modeling the step-by-step process, such as the proton transfer from the carboxylic acid groups of nitrononanedioic acid to the nitrogen atom of nitrilotriethanol, researchers can gain a complete energetic profile of complex formation. whiterose.ac.uk
| Computational Parameter | Description | Hypothetical Value (kJ/mol) |
| ΔE_reaction | The overall energy change of the complexation reaction. A negative value indicates an exothermic process. | -95 |
| Ea (forward) | The activation energy for the formation of the complex. A lower value suggests a faster reaction. | 25 |
| Ea (reverse) | The activation energy for the dissociation of the complex. A higher value indicates a more stable complex. | 120 |
| ΔE_complexation | The stabilization energy gained by forming the complex from the individual molecules. | -110 |
Table 1: Hypothetical Energetic Profile for Complex Formation. This table illustrates the type of data that would be generated from quantum chemical calculations to describe the reaction mechanism. The values are representative for a strong acid-base interaction.
The primary forces holding the nitrononanedioic acid-nitrilotriethanol complex together are strong hydrogen bonds. Quantum chemistry offers sophisticated tools for analyzing these non-covalent interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can identify bond critical points (BCPs) between the hydrogen donor and acceptor atoms, with the electron density at these points correlating to the bond's strength. nih.gov Natural Bond Orbital (NBO) analysis provides further insight by quantifying the charge transfer and orbital overlap between the interacting molecules, with the stabilization energy (E(2)) being a direct measure of the interaction strength. frontiersin.orgnih.gov
Furthermore, the Molecular Electrostatic Potential (MEP) map is a powerful visualization tool. researchgate.net It projects the electrostatic potential onto the electron density surface of the molecules. wuxiapptec.com For nitrononanedioic acid, regions of positive potential (blue) would be expected around the acidic protons, while nitrilotriethanol would show a region of strong negative potential (red) near the lone pair of the nitrogen atom, visually confirming the complementary nature of their interaction. mdpi.com
| Hydrogen Bond | Donor/Acceptor Groups | Method | Calculated Parameter | Hypothetical Value |
| H-Bond 1 | -COOH ... N(CH₂CH₂OH)₃ | NBO | E(2) Stabilization Energy | 13.5 kcal/mol |
| H-Bond 2 | -COOH ... O(H)CH₂CH₂- | NBO | E(2) Stabilization Energy | 5.2 kcal/mol |
| H-Bond 1 | -COOH ... N(CH₂CH₂OH)₃ | QTAIM | Electron Density (ρ) at BCP | 0.045 a.u. |
| H-Bond 2 | -COOH ... O(H)CH₂CH₂- | QTAIM | Electron Density (ρ) at BCP | 0.021 a.u. |
Table 2: Hypothetical Hydrogen Bond Analysis. This table shows representative results from NBO and QTAIM analyses, quantifying the strength of the key hydrogen bonds within the complex. The interaction between the carboxylic acid and the amine nitrogen is expected to be the strongest.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations provide a static, time-independent picture, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of the dynamic behavior of molecular systems. mdpi.comdovepress.com An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves over time. nih.gov
For the nitrononanedioic acid-nitrilotriethanol complex, MD simulations are invaluable for:
Conformational Sampling: The long aliphatic chain of nitrononanedioic acid and the flexible arms of nitrilotriethanol can adopt numerous conformations. MD explores these different shapes to find the most stable arrangements of the complex. nih.gov
Solvent Effects: MD simulations typically include explicit solvent molecules (e.g., water), providing a realistic environment to study how the solvent influences the complex's structure and stability.
Intermolecular Interactions: The simulation tracks the dynamic formation and breaking of hydrogen bonds and other non-covalent interactions, providing a time-averaged view of the complex's stability and interaction patterns. mdpi.com
| Parameter | Description | Typical Value/Setting |
| Force Field | A set of parameters describing the potential energy of the system. | AMBER, CHARMM, or OPLS |
| System Size | The number of atoms in the simulation box. | ~20,000 atoms (Complex + Water) |
| Simulation Time | The duration of the simulation. | 100 - 500 nanoseconds |
| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |
| Ensemble | The statistical ensemble used (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, Temperature) |
Table 3: Typical Parameters for an MD Simulation. This table outlines common settings for performing an MD simulation on the solvated complex.
Thermodynamic and Kinetic Modeling of Complex Formation
By combining the insights from quantum chemical calculations and molecular dynamics simulations, one can construct robust models for the thermodynamics and kinetics of complex formation. whiterose.ac.uknih.gov The free energy of binding (ΔG_bind), a key thermodynamic quantity indicating the stability of the complex in solution, can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) applied to MD trajectories.
Kinetic modeling aims to predict the rate constants for the association (k_on) and dissociation (k_off) of the complex. While direct simulation of these events can be computationally expensive, enhanced sampling techniques in MD or transition state theory combined with quantum mechanical energy barriers can provide reliable estimates. nih.govrsc.org These parameters are crucial for understanding the conditions under which the complex will form and how long it will persist.
| Thermodynamic Parameter | Description | Hypothetical Value |
| ΔH_bind | Enthalpy of Binding | -98 kJ/mol |
| -TΔS_bind | Entropic Contribution to Binding | +20 kJ/mol |
| ΔG_bind | Gibbs Free Energy of Binding (ΔH - TΔS) | -78 kJ/mol |
| K_eq | Equilibrium Constant | 1.5 x 10¹³ M⁻¹ |
Table 4: Hypothetical Thermodynamic Parameters for Complex Formation in Solution. A large negative ΔG indicates a spontaneous and highly favorable complexation process.
Machine Learning and Chemoinformatics in Predicting Complexation Behavior
The fields of machine learning (ML) and chemoinformatics are revolutionizing computational chemistry. acs.org Instead of relying solely on physics-based simulations, ML models can be trained on existing chemical data to predict properties with remarkable speed and accuracy.
For the nitrononanedioic acid-nitrilotriethanol system, an ML approach could involve:
Data Collection: Assembling a database of known acid-amine complexes with their experimentally or computationally determined binding affinities.
Feature Generation: Describing each molecule using numerical "fingerprints" or descriptors that encode its structural and chemical features.
Model Training: Using algorithms (e.g., random forest, neural networks) to learn the relationship between the molecular features and the complexation behavior.
Once trained, such a model could predict the stability or other properties of the target complex in seconds. This approach is particularly powerful for screening large numbers of potential acid-amine pairs or for refining predictions from other computational methods. arxiv.org For instance, ML models have shown great success in accurately predicting pKa values, a property central to this complexation reaction. researchoutreach.org
Environmental Chemistry and Fate of Aminopolycarboxylic Acid Complexes, with Specific Reference to Nitrononanedioic Acid Systems
Biotic Degradation Mechanisms of Aminopolycarboxylic Acids (APCAs)
Biodegradation is a critical process for the removal of many organic compounds from the environment, driven by the metabolic activity of microorganisms researchgate.net. For APCAs, this is a major degradation pathway, though its efficiency varies significantly between different compounds and environmental conditions nih.govoup.com.
The biodegradation of NTA is well-documented and serves as a model for related APCA structures. NTA is effectively degraded by a variety of bacteria under both aerobic and anaerobic conditions oup.comresearchgate.net. The metabolic pathway generally begins with an oxidative cleavage of the C-N bond nih.gov.
Key enzymes, such as NTA monooxygenase (NTA-MO), are involved in the initial breakdown step, converting NTA to iminodiacetic acid (IDA) and glyoxylate (B1226380) oup.comnih.gov. IDA can be further metabolized to glycine (B1666218) and glyoxylate nih.gov. These intermediates are then channeled into central metabolic pathways, ultimately leading to mineralization into carbon dioxide, water, and inorganic nitrogen compounds europa.eu. Several bacterial genera have been identified for their ability to carry out this process.
Table 2: Examples of NTA-Degrading Bacteria and Key Enzymes oup.comasm.orgresearchgate.net This table lists some of the bacterial genera known to metabolize NTA and the key enzymes involved in the degradation pathway.
| Bacterial Genus | Key Enzyme(s) | Degradation Capability |
| Pseudomonas | NTA Monooxygenase | Degrades NTA to glyoxylate and IDA nih.gov. |
| Chelatobacter | NTA Monooxygenase, Iminodiacetate Dehydrogenase | Obligately aerobic NTA utilizer oup.com. |
| Chelatococcus | NTA Monooxygenase, Iminodiacetate Dehydrogenase | Obligately aerobic NTA utilizer oup.com. |
| Rhodococcus | Intracellular enzymes | Degrades FeNTA complex asm.orgnih.gov. |
| Aminobacter | Enzymes for NTA and IDA degradation | Aerobically degrades NTA and its metal complexes researchgate.net. |
This metabolic capability suggests that structurally similar compounds, potentially including nitrononanedioic acid systems, could be susceptible to microbial degradation, provided that suitable microbial populations and environmental conditions are present.
The biodegradability of APCAs is not intrinsic to the molecule alone but is heavily influenced by a range of environmental and chemical factors fiveable.memicrobenotes.com. Metal complexation is one of the most significant factors nih.govresearchgate.net.
The specific metal complexed with the APCA can either enhance or inhibit biodegradation. For instance, in one study with aerobic microbial granules, free NTA was degraded nearly twice as fast as its iron(III) complex.
Table 3: Comparative Biodegradation Rates of Free NTA vs. Fe(III)-NTA nih.gov This table shows the specific degradation rates for free NTA and its iron complex by aerobic microbial granules, illustrating the impact of metal complexation.
| Compound | Specific Degradation Rate (mM (gMLSS)⁻¹h⁻¹) |
| Free Nitrilotriacetic Acid (NTA) | 0.70 |
| Fe(III)-NTA Complex | 0.37 |
Conversely, some bacteria, like Rhodococcus rhodochrous, have been shown to biodegrade the FeNTA complex while being unable to degrade the free NTA ligand, indicating that the complex itself is transported into the cell for metabolism nih.gov.
Other crucial factors that affect biodegradability include:
Bioavailability: The accessibility of the compound to microorganisms is key. Adsorption to soil or sediment can reduce bioavailability and slow degradation microbenotes.com.
Environmental Conditions: Temperature, pH, and oxygen availability are critical. Aerobic degradation is often faster than anaerobic degradation. Most degrading enzymes have an optimal pH range, typically between 6.5 and 8.5 fiveable.memicrobenotes.com.
Acclimatization: Microbial communities with previous exposure to a compound often degrade it more efficiently due to enzyme induction and population adaptation europa.eu.
Toxicity: High concentrations of the substance or the complexed metal can be toxic to microorganisms, inhibiting their metabolic activity researchgate.net.
Atmospheric Relevance: Role in New Particle Formation and Aerosol Nucleation
Amines and dicarboxylic acids are recognized as significant precursor gases in atmospheric new particle formation (NPF), the process by which gas molecules cluster together to form secondary aerosols aip.orgresearchgate.net. These aerosols have important implications for air quality and climate.
Theoretical and experimental studies have demonstrated that dicarboxylic acids and amines can act synergistically to form stable molecular clusters, which are the initial seeds for aerosol particles aip.orgnih.gov. The interaction between these compounds, often in conjunction with sulfuric acid and water, can significantly enhance nucleation rates aip.orgacs.org.
Quantum chemical calculations have revealed strong binding energies between amines and dicarboxylic acids. For example, the interaction between dimethylamine (B145610) and succinic acid, a common atmospheric dicarboxylic acid, is strong, though slightly weaker than the interaction with sulfuric acid aip.org.
Table 4: Calculated Binding Energies of Atmospheric Clusters aip.org This table compares the binding energy of dimethylamine with succinic acid versus sulfuric acid, highlighting the strength of these non-covalent interactions in the atmosphere.
| Interacting Pair | Binding Energy (kcal mol⁻¹) |
| Dimethylamine + Succinic Acid | 14.2 |
| Dimethylamine + Sulfuric Acid | 21.1 |
Hydration plays a key role by promoting proton transfer from the acid to the amine, which strengthens the interaction and leads to the formation of highly stable aminium carboxylate ion pairs aip.org. Field observations have provided evidence for the involvement of dicarboxylic acids in NPF events, identifying clusters that contain a dicarboxylic acid, sulfuric acid, and an amine acs.org. It has been proposed that under conditions with a high ratio of dicarboxylic acids to sulfuric acid, the organic acids may even dominate the initial steps of particle formation acs.org. Given its structure as a salt of a dicarboxylic acid and an amine, EINECS 304-123-3 represents a class of compounds with functional groups known to be active in atmospheric aerosol nucleation.
Formation of Amine-Dicarboxylic Acid Clusters in the Atmosphere
The formation of new atmospheric particles, a process known as nucleation, is a key area of atmospheric science, as these particles can grow to form cloud condensation nuclei, influencing cloud properties and climate. acs.org Research has increasingly pointed to the significant role of amines and dicarboxylic acids in this process. europa.euacs.org These compounds can form stable molecular clusters that act as the initial seeds for new particle formation. europa.euacs.org
The interaction between amines and dicarboxylic acids, such as succinic acid (a proxy for understanding the behavior of longer-chain dicarboxylic acids like nonanedioic acid), has been studied to understand these initial steps of aerosol formation. europa.euacs.org Theoretical studies have shown that dimethylamine and succinic acid can form stable clusters. europa.euacs.org The presence of water vapor in the atmosphere plays a crucial role in this process. Hydration has been found to promote proton transfer from the dicarboxylic acid to the amine, resulting in the formation of an aminium carboxylate ion pair. europa.eu This charge separation enhances the stability of the cluster. europa.eu While the interaction between dimethylamine and succinic acid is not as strong as that between dimethylamine and sulfuric acid, the synergistic effect of amines and dicarboxylic acids is considered an important contributor to atmospheric aerosol nucleation. europa.eu
The formation of these clusters is a complex process influenced by the specific structures of the amine and the dicarboxylic acid, as well as atmospheric conditions such as temperature and humidity. europa.eu The presence of a nitro group on the dicarboxylic acid, as in nitrononanedioic acid, could further influence its clustering behavior due to the electron-withdrawing nature of the nitro group, which can affect the acidity of the carboxylic acid groups and the strength of hydrogen bonding. copernicus.org
Synergistic Effects in Multi-Compound Nucleation Systems
Atmospheric nucleation is rarely a simple two-component process. Instead, it often involves the synergistic interaction of multiple chemical species. ecetoc.orgmdpi.com Sulfuric acid is a well-known key player in atmospheric nucleation, but its effects are significantly enhanced by the presence of other compounds, including amines and organic acids. ecetoc.orgmdpi.com
The concept of an "effective base concentration" has been introduced to quantify the combined stabilizing effect of a mixture of bases on the formation of sulfuric acid clusters. ecetoc.orgmdpi.com This model helps to explain the observation that atmospheric nucleation rates are often much higher than can be explained by binary nucleation of sulfuric acid and water alone. ecetoc.org
Studies have demonstrated strong synergistic effects when multiple basic compounds, such as ammonia (B1221849) and dimethylamine, are present. ecetoc.orgmdpi.com The presence of a mixture of bases can enhance the nucleation rate by several orders of magnitude compared to systems with only a single base. mdpi.com This synergy arises because different bases can play different roles in the stabilization of clusters at various stages of their growth. For instance, a strong base like dimethylamine may be crucial for the initial formation of small clusters, while a more abundant but weaker base like ammonia can contribute to the growth of larger clusters. mdpi.com
Sorption and Mobility in Environmental Compartments (e.g., soil, water)
The fate of aminopolycarboxylic acids (APCAs) and their complexes in soil and water is largely governed by their sorption behavior and subsequent mobility. copernicus.orgoup.com Sorption, the process by which a chemical binds to soil particles or sediments, can significantly reduce its concentration in the water phase and limit its transport to other locations. The mobility of these compounds is therefore inversely related to their sorption affinity.
For ionizable organic compounds like nitrononanedioic acid, which can exist as charged species depending on the pH, sorption mechanisms are more complex than for neutral compounds. nih.gov Besides hydrophobic partitioning into soil organic matter, electrostatic interactions play a crucial role. nih.gov The sorption of APCAs is influenced by several factors:
pH: The pH of the soil or water affects the charge of both the APCA and the surfaces of soil minerals. Carboxylic acid groups become deprotonated and negatively charged at higher pH, which can influence their interaction with charged mineral surfaces. msu.edu
Metal Ions: APCAs are chelating agents, meaning they can form stable complexes with metal ions present in the environment. copernicus.orgoup.com This complexation can either increase or decrease sorption. For instance, the formation of a complex with a divalent cation like Ca²⁺ can lead to "cation bridging," where the cation acts as a bridge between the negatively charged APCA and negatively charged sites on clay minerals, enhancing sorption. acs.org
Sorbent Type: The composition of the soil or sediment, particularly the types and amounts of clay minerals (like iron and aluminum hydroxides) and organic matter, significantly impacts sorption. copernicus.org Amorphous (non-crystalline) minerals often exhibit a higher sorption capacity than crystalline ones. copernicus.org
The mobility of APCAs in the environment is a direct consequence of these sorption interactions. Compounds that sorb strongly to soil particles will be less mobile and less likely to leach into groundwater or be transported in surface water. Conversely, weakly sorbing compounds will be more mobile. The potential for nitrononanedioic acid to mobilize heavy metals from soils and sediments due to its chelating properties is also an important consideration for its environmental behavior. copernicus.orgoup.com
Below is a table with exemplary soil sorption coefficient (Kd) data for some dicarboxylic acids and other organic acids to illustrate the range of values, noting that specific data for nitrononanedioic acid is not available.
| Compound | Soil Type | Kd (L/kg) | Reference |
| 2,4-D | Cambisols | 0.3 - 9.4 | msu.edu |
| Salicylic acid | Cambisols | Not specified | msu.edu |
| Clofencet | Ferralsols | 2.1 - 68 | msu.edu |
| Tetracyclines | Various | 70 - 5000 | acs.org |
This table is for illustrative purposes and shows the variability in sorption for different organic acids. Data for nitrononanedioic acid is not available.
Regulatory Science and Environmental Risk Assessment Methodologies for Complex Organic Substances
The environmental risk assessment (ERA) of chemical substances is a structured process to evaluate the potential adverse effects on the environment. For complex organic substances like this compound, which are ionizable and can form complexes, standard assessment methodologies may need to be adapted. d-nb.infoastrazeneca.com The ERA framework generally involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). roche.comresearchgate.net If the PEC/PNEC ratio is less than one, the risk is generally considered to be controlled.
Several challenges arise when assessing complex substances:
Difficult-to-Test Properties: Substances that are poorly soluble, volatile, or unstable can be challenging to test in standard ecotoxicity and fate studies. astrazeneca.com
Speciation: For ionizable compounds, the form of the substance (neutral, anionic, cationic) present in the environment depends on the pH. Different species can have different toxicities and environmental fate properties, which needs to be considered in the risk assessment. d-nb.info
Data Gaps: For many complex or less common substances, there may be a lack of empirical data on their environmental fate and effects. In such cases, read-across approaches from structurally similar compounds and the use of Quantitative Structure-Activity Relationship (QSAR) models are employed, though these methods also have their uncertainties. astrazeneca.com
Degradation Products: The assessment should also consider the potential risks of stable and hazardous degradation products. astrazeneca.com For nitrononanedioic acid, this would include assessing the products of its potential photodegradation or biodegradation. enviro.wiki
The following table provides an overview of key parameters often considered in environmental risk assessments. The values are illustrative for related compound classes, as specific data for nitrononanedioic acid is limited.
| Parameter | Description | Relevance to Risk Assessment |
| Biodegradation Half-life | Time taken for 50% of the substance to be broken down by microorganisms. | Indicates persistence in the environment. Shorter half-lives generally mean lower long-term exposure. |
| Photodegradation Half-life | Time taken for 50% of the substance to be broken down by light. | Important for substances in the atmosphere or surface waters. For nitrated compounds, this can be a significant degradation pathway. acs.org |
| Sorption Coefficient (Kd/Koc) | Measure of a chemical's tendency to bind to soil or sediment. | Determines mobility in the environment. High sorption can lead to accumulation in soils and sediments but reduces mobility to groundwater. acs.orgmsu.edu |
| Bioaccumulation Factor (BCF) | Measure of a chemical's tendency to accumulate in living organisms. | Indicates the potential for a substance to enter and concentrate in the food chain. |
| Ecotoxicity (EC50/LC50) | Concentration causing an effect in 50% of a test population (e.g., algae, daphnia, fish). | Used to determine the PNEC, a key component of the risk characterization. researchgate.net |
Crystal Engineering and Solid State Chemistry of Nitrononanedioic Acid Nitrilotriethanol Salts and Cocrystals
Strategies for Controlled Crystallization of Amine-Carboxylic Acid Complexes
The controlled crystallization of amine-carboxylic acid salts like bis(triethanolammonium) 4-nitrononanedioate is fundamental to obtaining solid forms with desired physical and chemical properties. General preparation of such salts typically involves the neutralization of the carboxylic acid with the amine in a suitable solvent, followed by controlled crystallization. vulcanchem.com The key to controlling this process lies in the manipulation of several experimental variables.
Stoichiometry and pH Control: The molar ratio of the amine to the carboxylic acid is a critical parameter. For a dicarboxylic acid like 4-nitrononanedioic acid and a monoamine base like triethanolamine (B1662121), a 1:2 molar ratio is expected to lead to the complete deprotonation of both carboxylic acid groups. vulcanchem.com The pH of the crystallization medium is intrinsically linked to this ratio and can influence which acidic or basic groups are protonated or deprotonated, thereby dictating the final ionic species in the solution and, consequently, the structure of the resulting crystal.
Solvent Selection: The choice of solvent is paramount in controlling nucleation, crystal growth, and morphology. Solvents can influence the solubility of the salt and its individual components, which in turn affects the level of supersaturation—the driving force for crystallization. Furthermore, solvent molecules can interact with the solute molecules through hydrogen bonding and other intermolecular forces, potentially being incorporated into the crystal lattice to form solvates or hydrates. The polarity of the solvent can also mediate the electrostatic interactions between the ammonium (B1175870) and carboxylate ions.
Temperature and Supersaturation: Control over the temperature profile during crystallization—including the rate of cooling—directly impacts the supersaturation of the solution. Slow cooling generally promotes the growth of larger, higher-quality crystals by maintaining a low level of supersaturation, which favors crystal growth over new nucleation. Conversely, rapid cooling can lead to the formation of smaller crystals or even amorphous solids. Methods such as antisolvent addition or slow evaporation are also employed to carefully control the supersaturation rate. rsc.org For instance, in the crystallization of various amine salts, slow evaporation from solvents like methanol (B129727) or isopropanol (B130326) has been successfully used to obtain single crystals suitable for X-ray diffraction. rsc.orgreading.ac.uk
Table 1: Key Strategies for Controlled Crystallization of Amine-Carboxylic Acid Salts
| Strategy | Parameter | Influence on Crystallization |
|---|---|---|
| Stoichiometric Control | Molar ratio of amine to acid | Determines the degree of proton transfer and the final salt/cocrystal form. |
| Solvent System | Polarity, hydrogen-bonding capacity | Affects solubility, supersaturation, and can lead to solvate/hydrate formation. |
| Temperature Profile | Cooling rate, constant temperature | Controls nucleation and crystal growth kinetics. |
| Supersaturation Method | Slow evaporation, anti-solvent addition | Manages the driving force for crystallization to influence crystal size and quality. |
Intermolecular Interactions and Their Impact on Crystal Packing and Morphology
The crystal structure and morphology of bis(triethanolammonium) 4-nitrononanedioate are dictated by a hierarchy of intermolecular interactions. In amine-carboxylic acid salts, these are primarily strong, charge-assisted hydrogen bonds and ionic interactions, supplemented by weaker van der Waals forces.
Influence of Molecular Conformation: The conformational flexibility of both the nitrononanedioic acid backbone and the hydroxyethyl (B10761427) arms of the triethanolamine cation plays a crucial role. The TEA cation can adopt various conformations, such as an endo conformation where the hydroxyl groups form a "lampshade" around the ammonium proton, or an endo-exo conformation where one arm is rotated outwards. researchgate.net These different conformations lead to distinct hydrogen bonding patterns and can result in the formation of polymorphs. The flexible aliphatic chain of the dicarboxylic acid can also adopt different arrangements, further influencing the crystal packing.
Impact on Crystal Morphology: The external shape (morphology) of a crystal is a macroscopic reflection of its internal crystal packing and the relative strengths of intermolecular bonds in different directions. Strong, interconnected hydrogen bond networks typically lead to more stable, compact crystal structures. The anisotropic nature of these interactions—being strong in certain directions and weaker in others—can lead to the growth of crystals with specific habits, such as needles, plates, or prisms.
Polymorphism and Co-crystallization Phenomena in Amine-Carboxylic Acid Systems
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in flexible molecular systems like amine-carboxylic acid salts. Different polymorphs can exhibit distinct physicochemical properties, including melting point, solubility, and stability.
Polymorphism in Alkanolamine Salts: Studies on salts of triethanolamine with other dicarboxylic acids have revealed the existence of different polymorphic forms. For example, the salt of triethanolamine and succinic acid can crystallize in different modifications depending on the conformation of the TEA cation and the resulting hydrogen bond network. researchgate.net This suggests that bis(triethanolammonium) 4-nitrononanedioate could also exhibit polymorphism, potentially yielding crystals with different thermal stabilities or dissolution behaviors. The formation of hydrates, where water molecules are incorporated into the crystal lattice, is also a form of polymorphism and is common in systems with strong hydrogen bond donors and acceptors. rsc.org
The Salt-Cocrystal Continuum: In amine-carboxylic acid systems, there is often a competition between the formation of a salt (with proton transfer) and a cocrystal (without proton transfer). The outcome is largely governed by the difference in the pKa values of the acid and the base (ΔpKa = pKa(base) - pKa(acid)).
A large ΔpKa (typically > 3) strongly favors complete proton transfer, resulting in the formation of a salt. kongunaducollege.ac.in
A small or negative ΔpKa (typically < 0) favors the formation of a cocrystal held together by neutral hydrogen bonds (e.g., O-H···N).
In the intermediate range (0 < ΔpKa < 3), the outcome is less predictable, and either a salt, a cocrystal, or a complex with partial proton transfer may form. The specific crystalline environment can play a decisive role in these borderline cases. acs.org
Given the basicity of triethanolamine (pKa ≈ 7.7) and the acidity of a typical dicarboxylic acid, complete proton transfer to form a salt is highly probable for Einecs 304-123-3, as indicated by its nomenclature. However, the possibility of forming cocrystals with different stoichiometries or under different conditions cannot be entirely ruled out without experimental screening.
Supramolecular Synthon Design and Their Influence on Crystal Architecture
The concept of supramolecular synthons—robust and predictable intermolecular recognition motifs—is central to crystal engineering. By identifying and utilizing these synthons, it is possible to design and construct crystalline architectures with a degree of predictability.
The Amine-Carboxylate Synthon: In the context of bis(triethanolammonium) 4-nitrononanedioate, the key supramolecular synthon is the interaction between the ammonium cation and the carboxylate anion. rsc.org For primary or secondary amines interacting with dicarboxylic acids, a common and highly robust motif is the R²₂(8) ring, where two hydrogen bonds form a cyclic pattern. While the tertiary amine in TEA cannot form this specific dimer, it establishes a set of strong N⁺-H···O⁻ and O-H···O⁻ hydrogen bonds that serve as the primary structure-directing interactions. The reliability of these amine-carboxylate interactions allows for a rational approach to designing multicomponent crystals. reading.ac.uk
Primary Synthon Formation: Proton transfer from the acid to the amine creates the fundamental ionic building blocks.
Secondary Interactions: These ions assemble via strong N⁺-H···O⁻ and O-H···O hydrogen bonds, forming chains, layers, or more complex motifs. The hydroxyl groups of TEA are critical in extending the network in three dimensions.
Tertiary Packing: Weaker interactions, such as C-H···O bonds and van der Waals forces involving the aliphatic chains, then govern how these larger motifs pack together to form the final crystal lattice. rcsb.org
By understanding this hierarchy, one can predict how modifications to the molecular components—for example, changing the length of the dicarboxylic acid chain or substituting the amine—would influence the crystal architecture.
Rational Design of Solid-State Forms with Targeted Topochemical Reactivity and Functional Properties
A primary goal of crystal engineering is the rational design of solid-state forms with specific, targeted properties. By controlling the crystal structure at the molecular level, one can tune the macroscopic functions of the material.
Modifying Physicochemical Properties: For pharmaceutical or specialty chemical applications, properties like solubility, dissolution rate, and stability are of utmost importance. It is well-documented that different salt forms or polymorphs of a substance can have dramatically different properties. For example, studies on salts of active pharmaceutical ingredients with dicarboxylic acids have shown that the choice of the acid can significantly increase both the melting point and the aqueous solubility compared to the free base. rsc.orgacs.org This is attributed to the formation of a stable, high-energy crystal lattice that can also be readily hydrated. The formation of the bis(triethanolammonium) salt of 4-nitrononanedioic acid is a strategy to create a solid form with potentially enhanced solubility and stability compared to the parent acid.
Designing for Function: Beyond basic physicochemical properties, crystal engineering can be used to design materials with specific functional properties. This can include:
Mechanical Properties: The arrangement of molecules and the strength of their interactions determine a crystal's hardness, elasticity, and tableting behavior.
Topochemical Reactivity: In a topochemical reaction, the reactivity of a molecule in the solid state is controlled by the geometry of the crystal lattice. By arranging molecules in a specific orientation, it is possible to facilitate reactions that would not occur, or would occur differently, in solution. While not a primary consideration for a simple salt, the principles could be applied to more complex cocrystals involving these components.
The rational design process involves a feedback loop of designing, synthesizing, and characterizing new solid forms. By systematically studying how changes in molecular structure and crystallization conditions affect the final crystal packing and properties, a deeper understanding is gained, allowing for more accurate predictions and the creation of novel materials with desired functionalities. researchgate.nettaylorfrancis.com
Table 2: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula | Role/Context |
|---|---|---|
| Bis(triethanolammonium) 4-nitrononanedioate | C₂₁H₄₅N₃O₁₂ | The subject compound (this compound) |
| 4-Nitrononanedioic acid | C₉H₁₅NO₆ | The dicarboxylic acid component |
| Nitrilotriethanol (Triethanolamine, TEA) | C₆H₁₅NO₃ | The amine (alkanolamine) component |
| Succinic acid | C₄H₆O₄ | Example of a dicarboxylic acid used in analogous systems |
| Methanol | CH₄O | Example of a crystallization solvent |
Advanced Research Directions and Future Outlook for Nitrononanedioic Acid, Compound with 2,2 ,2 Nitrilotriethanol 1:2
Development of Novel Synthesis Routes for Enhanced Atom Economy and Sustainability
The traditional synthesis of Nitrononanedioic Acid, Compound with 2,2',2''-Nitrilotriethanol (1:2) likely involves the neutralization of nitrononanedioic acid with triethanolamine (B1662121) in an aqueous medium, followed by controlled crystallization. thegoodscentscompany.com While effective, this method presents opportunities for improvement in terms of atom economy and sustainability. Future research is geared towards developing novel synthesis routes that minimize waste and energy consumption.
Key Research Thrusts:
Catalytic Systems: Investigating the use of novel catalysts to improve reaction efficiency and reduce the required temperature and pressure, thereby lowering energy input.
Solvent-Free or Green Solvent Reactions: Exploring synthesis methods that eliminate the need for traditional organic solvents, opting for greener alternatives like water or supercritical fluids.
Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.
Bio-catalysis: Utilizing enzymes or whole-cell systems to catalyze the formation of the acid or the final salt could offer a highly specific and environmentally benign synthetic route.
Key manufacturing considerations include maintaining the precise 1:2 molar ratio during neutralization, controlling the exothermic nature of the reaction, and preventing the oxidation of the nitro groups. thegoodscentscompany.com
Exploration of Complexation Behavior in Non-Standard Conditions
The complexation between the dicarboxylic acid (nitrononanedioic acid) and the tertiary amine (triethanolamine) is central to the properties of Einecs 304-123-3. The 1:2 stoichiometry indicates that both carboxylic acid groups of the nitrononanedioic acid are deprotonated by two molecules of triethanolamine. thegoodscentscompany.com Understanding how this complex behaves under non-standard conditions is crucial for expanding its application domain.
Areas of Investigation:
Extreme pH and Temperature: Studying the stability and structural changes of the complex at pH values outside its stable range of 4-8 and at temperatures approaching its decomposition point (above 160°C) is essential for applications in harsh environments. thegoodscentscompany.com
High-Pressure Studies: Investigating the effect of high pressure on the crystal structure and intermolecular interactions can reveal new polymorphic forms with potentially different physical properties.
In the Presence of Competing Ions: Research into how the presence of other cations and anions in a solution affects the equilibrium and stability of the nitrononanedioic acid-triethanolamine complex is critical for its use in complex matrices.
Interactive Data Table: Estimated Physical Properties
| Property | Prediction |
|---|---|
| Melting Point | 158-162°C (decomposition) thegoodscentscompany.com |
| pH Stability | 4-8 in aqueous solutions thegoodscentscompany.com |
Integration of Advanced Analytical Techniques for In-situ and Real-time Monitoring
To fully understand and control the synthesis and application of this compound, the integration of advanced analytical techniques for in-situ and real-time monitoring is paramount.
Applicable Techniques:
Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the formation of the salt in real-time by tracking the disappearance of the carboxylic acid and amine vibrational bands and the appearance of the carboxylate salt bands.
Process Analytical Technology (PAT): The implementation of PAT tools, as encouraged by regulatory bodies, allows for continuous monitoring of critical process parameters during manufacturing, ensuring consistent product quality and optimizing yield.
In-situ X-ray Diffraction: This technique can be employed to study the crystallization process and identify different polymorphic forms as they appear under various conditions.
Bio-inspired Design and Biomimetic Synthesis of Related Amine-Carboxylic Acid Systems
Nature provides a vast library of molecules and systems based on amine-carboxylic acid interactions. Bio-inspired and biomimetic approaches can lead to the development of novel materials with unique functionalities.
Future Research Directions:
Self-Assembling Peptides: Drawing inspiration from self-assembling peptides, researchers can design similar systems using nitrononanedioic acid and other amines to create novel hydrogels or nanomaterials.
Biocompatible Materials: By choosing biocompatible starting materials, it may be possible to synthesize related amine-carboxylic acid complexes for biomedical applications, such as drug delivery or tissue engineering.
Functional Mimicry: Investigating natural systems where amine-carboxylic acid interactions play a key role (e.g., enzyme active sites) can provide blueprints for designing new catalysts or sensors.
Contribution to Fundamental Understanding of Acid-Base Complexation and Self-Assembly Processes
The study of Nitrononanedioic Acid, Compound with 2,2',2''-Nitrilotriethanol (1:2) provides a valuable model system for understanding the fundamental principles of acid-base chemistry and molecular self-assembly.
Key Contributions:
Hydrogen Bonding Networks: The structural configuration suggests the potential for hydrogen bonding networks between the carboxylic acid groups of nitrononanedioic acid and the amine and alcohol functionalities of triethanolamine. thegoodscentscompany.com Detailed structural analysis of this compound can provide insights into the nature and strength of the hydrogen bonds that govern its structure.
Supramolecular Chemistry: As a salt formed from a dicarboxylic acid and a tri-functional amine, this compound has the potential to form extended supramolecular structures through a network of hydrogen bonds and ionic interactions.
Predictive Modeling: By correlating the experimental data on the structure and properties of this compound with computational models, such as those included in the EPI (Estimation Programs Interface) Suite™, researchers can refine predictive tools for designing new materials with desired characteristics. nih.gov
Q & A
Basic Research Questions
Q. What are the key considerations when designing experiments to characterize the physicochemical properties of Einecs 304-123-3?
- Methodological Answer :
- Begin with a hypothesis-driven approach: Define specific properties (e.g., solubility, stability, reactivity) and select validated analytical techniques (e.g., HPLC for purity, DSC for thermal stability).
- Control variables (temperature, pH, solvent systems) to isolate property-specific outcomes. Use triplicate measurements to ensure reproducibility.
- Reference established protocols from peer-reviewed studies on structurally similar compounds for comparative validation .
Q. Which analytical techniques are most reliable for determining the purity and structural identity of this compound?
- Methodological Answer :
- Primary Techniques :
- Nuclear Magnetic Resonance (NMR) : For structural elucidation and impurity profiling (e.g., <sup>1</sup>H/<sup>13</sup>C NMR).
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation and fragmentation pattern analysis.
- Chromatography (HPLC/UPLC) : Quantify purity using calibrated standards and validated retention times.
- Cross-validate results using orthogonal methods (e.g., NMR + XRD for crystalline compounds) to minimize systematic errors .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Document reaction conditions exhaustively: stoichiometry, catalysts, temperature gradients, and purification steps.
- Use control experiments to isolate critical variables (e.g., solvent polarity effects on yield).
- Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable replication .
Advanced Research Questions
Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when characterizing novel derivatives of this compound?
- Methodological Answer :
- Triangulation Approach :
Re-examine sample preparation (e.g., degassing for MS, concentration effects in NMR).
Perform computational simulations (e.g., DFT for NMR chemical shift prediction) to validate experimental data.
Statistically analyze outliers using Grubbs’ test or PCA to identify instrumental vs. sample-driven anomalies .
Q. What strategies optimize the synthesis of this compound for high-yield, high-purity outcomes in complex reaction systems?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to screen variables (e.g., temperature, catalyst loading) and identify synergistic effects.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
- Scale-down Models : Develop microreactor systems to rapidly test conditions before scaling up .
Q. How can multi-omics data (e.g., metabolomics, proteomics) be integrated to study the mechanistic interactions of this compound in biological systems?
- Methodological Answer :
- Hypothesis-Driven Workflow :
Use untargeted metabolomics to identify perturbed pathways.
Validate findings with targeted assays (e.g., enzyme inhibition studies).
Apply network pharmacology tools (e.g., STRING, KEGG) to map compound-target interactions.
Key Recommendations for Researchers
- Avoid Common Pitfalls :
- Ethical Data Presentation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
